molecular formula C18H16N2O4S B2822960 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 922555-62-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2822960
CAS No.: 922555-62-2
M. Wt: 356.4
InChI Key: WTHKIRBGXCLBJG-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Benzo[d]thiazole Unit: This involves the condensation of o-aminothiophenol with ethyl bromoacetate, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the benzo[d]thiazole derivative using an acylation reaction, typically in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzo[d][1,3]dioxole and benzo[d]thiazole moieties could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • benzo[d][1,3]dioxole-5-carboxylic acid
  • 6-ethoxybenzo[d]thiazole-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide stands out due to the combination of the benzo[d][1,3]dioxole and benzo[d]thiazole units. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-22-12-4-5-13-16(9-12)25-18(19-13)20-17(21)8-11-3-6-14-15(7-11)24-10-23-14/h3-7,9H,2,8,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKIRBGXCLBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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